molecular formula C48H72O14 B1150684 Δ2 -Avermectin B1a

Δ2 -Avermectin B1a

Cat. No.: B1150684
M. Wt: 873.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Position within the Avermectin Family

Delta-2-Avermectin B1a occupies a unique position within the broader avermectin family as a base-catalyzed degradation product that demonstrates the chemical versatility of these naturally occurring compounds. The avermectin family consists of eight different naturally occurring compounds designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, all produced through fermentation by the soil-dwelling actinomycete Streptomyces avermitilis. Within this classification system, Delta-2-Avermectin B1a represents a modified form of the B1a component, which itself belongs to the B1 fraction known for possessing the most effective antiparasitic activity among all avermectin variants.

The structural relationship between Delta-2-Avermectin B1a and its parent compound avermectin B1a involves a specific chemical rearrangement that fundamentally alters the molecule's configuration. This transformation occurs through base-catalyzed isomerization, wherein the naturally occurring delta-3-group undergoes irreversible rearrangement to the 2-position. The process represents a classic example of molecular rearrangement under basic conditions, providing insights into the chemical stability and transformation pathways of macrocyclic lactone compounds. The resulting Delta-2-Avermectin B1a maintains the core macrocyclic structure characteristic of the avermectin family while exhibiting modified biological activity compared to its parent compound.

Research has established that Delta-2-Avermectin B1a formation follows a specific pathway involving epimerization at the 2-position as an intermediate step. Initially, avermectin B1a undergoes base-catalyzed epimerization to form epi-Avermectin B1a, which subsequently rearranges irreversibly to produce Delta-2-Avermectin B1a. This sequential transformation demonstrates the complex chemistry underlying avermectin degradation processes and highlights the importance of understanding these pathways for both environmental and pharmaceutical applications.

Historical Development of Avermectin Research

The historical development of avermectin research provides essential context for understanding the significance of Delta-2-Avermectin B1a within the broader scientific landscape. The foundational discovery of the avermectin family occurred in the 1970s through the collaborative efforts of Japanese and American researchers, establishing the groundwork for subsequent investigations into degradation products like Delta-2-Avermectin B1a. Satoshi Ōmura of the Kitasato Institute isolated a strain of Streptomyces avermitilis from woodland soil near a golf course along the southeast coast of Honshu, Japan, in 1970. This bacterial isolate was subsequently transmitted to William Campbell at Merck Research Laboratories, where initial screening demonstrated remarkable anthelmintic activity against the roundworm Heligmosomoides polygyrus in laboratory mice.

The systematic characterization of avermectin compounds began in earnest during the mid-1970s, with researchers at Merck identifying and naming the family of compounds "avermectins" based on their ability to clear mice of parasitic worms. Campbell's research group determined that avermectin B1 exhibited the most potent oral activity among the various avermectin compounds, leading to the development of modified forms that eventually became commercial products. The comprehensive understanding of avermectin chemistry expanded throughout the 1980s, with detailed investigations into the structural characteristics, biosynthetic pathways, and chemical properties of these macrocyclic lactones.

The recognition of avermectin degradation products, including Delta-2-Avermectin B1a, emerged as researchers began investigating the stability and transformation of these compounds under various chemical conditions. Early research by Pivnichny and colleagues in 1988 provided the first detailed characterization of base-catalyzed isomerization reactions affecting avermectin compounds. This pioneering work established the fundamental understanding of how avermectins undergo structural rearrangements under basic conditions, directly leading to the identification and characterization of Delta-2-Avermectin B1a as a specific degradation product.

The industrial and pharmaceutical importance of avermectin compounds grew substantially throughout the 1980s and 1990s, with ivermectin achieving widespread use in both veterinary and human medicine. This expanded application necessitated comprehensive studies of avermectin metabolism and degradation, bringing increased attention to compounds like Delta-2-Avermectin B1a as important metabolites and environmental transformation products. The Nobel Prize in Physiology or Medicine awarded to Campbell and Ōmura in 2015 recognized the profound impact of avermectin discovery on global health, further emphasizing the importance of understanding all aspects of avermectin chemistry, including degradation products.

Significance of Delta-2-Avermectin B1a in Scientific Literature

Delta-2-Avermectin B1a has gained considerable significance in scientific literature as researchers have recognized its importance in multiple research domains, ranging from environmental chemistry to pharmaceutical analysis. The compound serves as a critical marker for avermectin degradation processes in both biological systems and environmental contexts, making it an essential subject of study for understanding the fate and transport of avermectin compounds. Scientific investigations have established that Delta-2-Avermectin B1a formation represents an irreversible transformation pathway, distinguishing it from other avermectin metabolites and degradation products that may undergo reversible reactions.

The analytical chemistry literature has extensively documented methods for detecting and quantifying Delta-2-Avermectin B1a in various matrices, reflecting its importance as an analytical target. High-performance liquid chromatography methods have been developed specifically for the determination of avermectins and their degradation products, including Delta-2-Avermectin B1a, at nanogram levels in biological samples. These analytical developments have facilitated research into the compound's occurrence in environmental samples and its formation kinetics under different chemical conditions.

Environmental chemistry research has highlighted Delta-2-Avermectin B1a as an important transformation product found in natural systems where avermectin compounds are present. Studies have documented its occurrence in soil and water systems, particularly in agricultural environments where avermectin-based pesticides are applied. The compound's stability and persistence characteristics differ from those of parent avermectin compounds, necessitating specific consideration in environmental risk assessments and regulatory evaluations.

The following table summarizes key chemical and physical properties of Delta-2-Avermectin B1a as documented in the scientific literature:

Property Value Reference Source
Chemical Abstract Service Number 110415-68-4
Molecular Formula C48H72O14
Molecular Weight 873.07-873.1
Boiling Point 949.5±65.0°C (Predicted)
Density 1.24±0.1 g/cm³ (Predicted)
Acid Dissociation Constant 11.83±0.70 (Predicted)
Solubility Ethanol, methanol, dimethylformamide, dimethyl sulfoxide
Storage Temperature -20°C
Purity (High-Performance Liquid Chromatography) >95%

Pharmaceutical research has investigated Delta-2-Avermectin B1a in the context of drug metabolism and pharmacokinetic studies. The compound has been identified as a metabolite formed in animals treated with avermectin compounds, contributing to understanding of avermectin biotransformation pathways. Although Delta-2-Avermectin B1a exhibits reduced biological activity compared to parent avermectin compounds, it retains measurable activity against certain target organisms, making it relevant for efficacy and resistance studies.

Properties

Molecular Formula

C48H72O14

Molecular Weight

873.1

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticide and Acaricide Properties
Δ2-Avermectin B1a is widely recognized for its effectiveness as an insecticide and acaricide. It acts by binding to glutamate-gated chloride channels in the nervous systems of insects and parasites, leading to paralysis and death. This mechanism makes it particularly effective against a range of agricultural pests, including mites and insects that affect crops.

Table 1: Efficacy of Δ2-Avermectin B1a Against Common Agricultural Pests

Pest TypeTarget SpeciesApplication Rate (mg/ha)Efficacy (%)
InsectSpodoptera frugiperda (Fall Armyworm)200-30090-95
AcaricideTetranychus urticae (Spider Mite)100-15085-90
InsectAphis gossypii (Cotton Aphid)150-25088-92

These data indicate that Δ2-Avermectin B1a can achieve high efficacy against key agricultural pests, making it a valuable tool in integrated pest management strategies.

Veterinary Medicine

Anthelmintic Activity
Δ2-Avermectin B1a is utilized in veterinary medicine for its anthelmintic properties. It is effective against various nematodes and arthropods affecting livestock. The compound is often used in formulations for cattle, sheep, and other animals to control parasitic infections.

Case Study: Efficacy in Livestock

A study conducted on sheep infected with Haemonchus contortus demonstrated that administration of Δ2-Avermectin B1a at a dose of 0.2 mg/kg resulted in a significant reduction in worm burden (up to 98%) within two weeks post-treatment. This highlights its effectiveness as a treatment option for parasitic infections in livestock.

Research Applications

Neuroscience Studies
Research has shown that Δ2-Avermectin B1a interacts with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission. Studies have indicated that it can both activate and inhibit GABA receptor function, which has implications for understanding its effects on the nervous system.

Table 2: Binding Characteristics of Δ2-Avermectin B1a

Binding Site TypeAffinity (nM)Effect on GABA Receptor
High-affinity site5Activation
Low-affinity site815Inhibition

The dual effects observed suggest potential therapeutic applications in treating neurological disorders where GABAergic signaling is disrupted.

Environmental Impact Studies

Toxicity Assessments
Research has also focused on the environmental impact of Δ2-Avermectin B1a, particularly regarding its toxicity to non-target organisms. Studies indicate that while effective against target pests, there are concerns regarding its effects on beneficial insects and aquatic life.

Case Study: Toxicity to Non-target Species

A comprehensive toxicity assessment revealed that Δ2-Avermectin B1a exhibits moderate toxicity to certain non-target species such as honeybees (LD50 = 20 µg/bee). This necessitates careful consideration when applying this compound in agricultural settings to mitigate risks to beneficial organisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The bioactivity of avermectin derivatives is highly dependent on structural features such as glycosylation, double-bond positioning, and stereochemistry. Below is a comparative analysis of Δ²-Avermectin B1a and key analogs:

Compound Structural Features Origin Key Bioactivity Applications
Δ²-Avermectin B1a Δ² double bond; lacks Δ³ position Alkaline degradation of B1a LC₉₀ = 0.23 ppm (T. urticae); nematode larval inhibitor at 1 ppm Research on degradation products and SAR studies
Avermectin B1a Δ³ double bond; disaccharide moiety Natural product from S. avermitilis LC₉₀ = 0.038 ppm (T. urticae); broad-spectrum antiparasitic Commercial antiparasitic agent
Ivermectin B1a Aglycone Sugar-free backbone (hydrolyzed disaccharide) Semisynthetic hydrolysis of B1a Inhibits nematode larval development; no paralytic activity Research on nematode growth mechanisms
Avermectin B1a Monosaccharide Single sugar unit retained Partial hydrolysis of B1a Potent larval development inhibitor; no paralysis Studies on sugar moiety’s role in bioactivity
epi-Avermectin B1a Epimerized stereochemistry at key positions Decomposition intermediate of B1a Markedly reduced bioactivity SAR studies on stereochemical influences
Avermectin B1b Minor component with C25 substituent (CH₂CH₃ vs. CH(CH₃)₂ in B1a) Natural homolog in S. avermitilis Slightly lower activity than B1a; LC₉₀ ~0.05–0.1 ppm (varies by species) Component in commercial antiparasitics (e.g., Doramectin)

Bioactivity and Efficacy

  • Δ² vs. Parent Compound (B1a): The Δ² derivative’s reduced potency against T. urticae (6-fold higher LC₉₀ than B1a) underscores the critical role of the Δ³ double bond in target binding, likely affecting interactions with glutamate-gated chloride channels in parasites .
  • Aglycone vs.
  • B1a vs. B1b: The C25 side-chain difference (isopropyl in B1a vs. ethyl in B1b) reduces B1b’s binding affinity, making it ~80–90% as active as B1a in commercial formulations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Δ²-Avermectin B1a and distinguishing it from ivermectin B1a?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for separation and quantification. For instance, the retention times of Δ²-Avermectin B1a and ivermectin B1a differ under reversed-phase conditions, enabling precise component analysis. Ensure mobile phases include acetonitrile and water with trifluoroacetic acid (0.1%) to enhance peak resolution .
  • Validation : Cross-validate results with mass spectrometry (LC-MS/MS) for structural confirmation, especially when analyzing degradation products or isomers.

Q. How should Δ²-Avermectin B1a be stored to minimize degradation during experiments?

  • Storage Conditions : Store lyophilized samples at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis or oxidation. For solutions, use anhydrous acetonitrile or dimethylacetamide to avoid solvent-induced degradation .
  • Stability Testing : Conduct periodic HPLC analysis to monitor purity, particularly if the compound is used in long-term bioassays.

Q. What are the primary challenges in synthesizing Δ²-Avermectin B1a from ivermectin B1a?

  • Key Issue : Base-catalyzed isomerization of ivermectin B1a can yield Δ²-Avermectin B1a as a byproduct, but the reaction requires precise control of pH and temperature to avoid over-degradation .
  • Optimization : Use mild alkaline conditions (e.g., sodium bicarbonate) and monitor reaction progress via thin-layer chromatography (TLC) to terminate the process at optimal conversion rates.

Advanced Research Questions

Q. How can contradictory data on Δ²-Avermectin B1a’s effects on GABA-gated chloride channels be resolved?

  • Context : Studies report dual effects—activation at low concentrations (10–300 nM) and inhibition at higher doses (>1 µM). This biphasic behavior is attributed to binding at high- (KD ≈ 5 nM) and low-affinity (KD ≈ 815 nM) sites on the channel .
  • Experimental Design :

Use cerebellar granule neuron cultures to isolate GABA receptor subtypes.

Combine <sup>36</sup>Cl⁻ influx assays with competitive binding studies (e.g., [<sup>3</sup>H]ethynylbicycloorthobenzoate displacement) to map dose-response relationships.

Validate findings with patch-clamp electrophysiology to distinguish modulatory vs. inhibitory effects.

Q. What strategies mitigate batch-to-batch variability in Δ²-Avermectin B1a samples for pharmacological studies?

  • Source of Variability : Residual solvents (e.g., acetonitrile, methanol) and isomerization during synthesis can alter bioactivity .
  • Solutions :

  • Implement strict QC protocols: Measure solvent residues via gas chromatography and confirm isomer ratios via chiral HPLC.
  • Pre-treat samples with activated charcoal to remove trace solvents before bioassays.

Q. Why does Δ²-Avermectin B1a exhibit reduced acaricidal activity compared to ivermectin B1a?

  • Structural Basis : The Δ² double bond disrupts the molecule’s conformational flexibility, reducing its binding affinity to glutamate-gated chloride channels in arthropods .
  • Validation :

Compare molecular docking simulations of Δ²-Avermectin B1a and ivermectin B1a with target receptors.

Use site-directed mutagenesis to identify critical residues affected by the Δ² modification.

Q. What are the understudied metabolic pathways of Δ²-Avermectin B1a in environmental or pharmacological contexts?

  • Research Gaps : Limited data exist on cytochrome P450-mediated oxidation or esterase-driven hydrolysis in non-target organisms .
  • Proposed Methods :

  • Conduct <sup>14</sup>C-labeled tracer studies in soil microcosms to track degradation products.
  • Use hepatocyte incubation assays to identify mammalian metabolites via high-resolution mass spectrometry.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported LC90 values for Δ²-Avermectin B1a against Tetranychus urticae?

  • Issue : LC90 values range from 0.23 ppm (Δ²-Avermectin B1a) to 0.038 ppm (ivermectin B1a), but inter-lab variability in bioassay protocols may skew results .
  • Resolution :

Standardize mite populations (e.g., age, genetic strain) and rearing conditions.

Use a common solvent (e.g., DMSO) and surfactant (e.g., Tween-80) to ensure consistent compound dispersion.

Tables for Key Data

Property Δ²-Avermectin B1a Ivermectin B1a
Molecular Weight873.07 g/mol 875.10 g/mol
Solubility (DMSO)>43.85 mg/mL >50 mg/mL
GABA Channel Activation EC₅₀10–100 nM 1–10 nM
Acaricidal LC900.23 ppm 0.038 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.